N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide
Description
The compound N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide features a 1,3-thiazole core substituted with methyl (C4) and phenyl (C2) groups. The thiazole ring is connected via an ethyl linker to an ethanediamide group, which is further functionalized with a 2-methoxy-5-methylphenyl substituent.
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-14-9-10-18(28-3)17(13-14)25-21(27)20(26)23-12-11-19-15(2)24-22(29-19)16-7-5-4-6-8-16/h4-10,13H,11-12H2,1-3H3,(H,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGXFBQYCABCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” typically involves the reaction of an oxalyl chloride derivative with appropriate amines. The reaction is usually carried out in an inert atmosphere using solvents like dichloromethane or tetrahydrofuran. The reaction conditions often include low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the methoxy and methyl groups.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and thiazole moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide exhibit significant anticancer properties. For instance, studies have shown that thiazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Case Study Example :
A study exploring the anticancer effects of thiazole derivatives demonstrated that certain analogs could induce apoptosis in cancer cells through the activation of caspase pathways, suggesting potential for therapeutic development against various cancers .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor. Research into related compounds has revealed their efficacy as inhibitors of urease, an enzyme linked to various health conditions, including kidney stones and gastric disorders.
Data Table: Urease Inhibition IC50 Values
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Compound A | 0.0019 ± 0.0011 | |
| Compound B | 0.0532 ± 0.9951 | |
| N'-(2-methoxy...) | TBD | Current Research |
The IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the potential potency of these compounds.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding the mechanism of action and optimizing the compound for enhanced activity.
Insights from Docking Studies :
The docking results indicate favorable interactions with active sites of target proteins, which could lead to the design of more effective derivatives with improved pharmacokinetic properties .
Antioxidant Properties
Compounds similar to N'-(2-methoxy...) have also been evaluated for their antioxidant capabilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is implicated in various diseases.
Research Findings :
A comparative study showed that thiazole derivatives exhibited significant radical scavenging activity, suggesting their potential use as therapeutic agents in oxidative stress-related conditions .
Future Directions and Research Opportunities
Given the promising applications of N'-(2-methoxy...) in medicinal chemistry and pharmacology, further research is warranted:
- Synthesis of Derivatives : Developing new derivatives to enhance potency and selectivity for specific biological targets.
- In Vivo Studies : Conducting animal model studies to evaluate the therapeutic efficacy and safety profile.
Mechanism of Action
The mechanism of action for “N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N'-(2-methoxy-5-methylphenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound, supported by data tables and research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-methoxy-5-methylphenyl derivatives with thiazole derivatives. The synthesis typically employs standard organic chemistry techniques, including amidation reactions using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) as a solvent .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of thiazole have shown moderate to good activity against various bacterial strains. The biological screening of related compounds suggests that those with specific substituents on the thiazole ring enhance antimicrobial efficacy .
Table 1: Antimicrobial Activity of Related Thiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| Compound A | E. coli | 15 | 32 |
| Compound B | S. aureus | 18 | 16 |
| Compound C | P. aeruginosa | 12 | 64 |
Note: Data derived from various studies on thiazole derivatives .
Anti-inflammatory Activity
The thiazole moiety is also associated with anti-inflammatory effects. In vitro studies have demonstrated that compounds similar to this compound can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .
Study 1: Antibacterial Screening
In a study conducted by Mhaske et al., a series of thiazole derivatives were synthesized and screened for antibacterial activity. Among these, certain derivatives exhibited notable activity against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological potency .
Study 2: Inhibition of Urease Activity
Another study focused on urease inhibitors demonstrated that compounds structurally related to this compound showed significant urease inhibition. The results indicated that the presence of specific functional groups could enhance inhibitory effects, making these compounds candidates for further development in treating urease-related conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
